4-[4-(4-Methylphenyl)sulfonyl-1-piperazinyl]-2-thiophen-2-ylquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(4-methylphenyl)sulfonyl-1-piperazinyl]-2-thiophen-2-ylquinazoline is a sulfonamide.
Scientific Research Applications
Antibacterial Properties
4-[4-(4-Methylphenyl)sulfonyl-1-piperazinyl]-2-thiophen-2-ylquinazoline and its derivatives have been studied for their antibacterial properties. For example, research has found that certain quinoline derivatives show broad antibacterial activity, which suggests potential use in treating systemic infections (Goueffon, Montay, Roquet, & Pesson, 1981).
Antiviral Activity
Some derivatives of this compound have been synthesized and tested for their antiviral properties. One study found that a sulfonamide derivative exhibited higher antiviral activity against an avian paramyxovirus than a commercial antiviral drug (Selvakumar, Gujjar, Subbiah, & Elango, 2018).
Synthesis and Chemical Properties
The synthesis and chemical properties of related quinazoline derivatives have been extensively studied. This includes examining the reaction processes and identifying efficient methods for synthesizing certain quinazoline compounds (Acharyulu, Dubey, Reddy, & Suresh, 2010).
Anticancer Potential
A study on 4-aminoquinoline derivatives, closely related to the compound , investigated their anticancer activities. These compounds, including ones with sulfonamide analogs, were found effective against breast cancer cells, showing promise as potential anticancer agents (Solomon, Pundir, & Lee, 2019).
Anti-Inflammatory and Anticonvulsant Activities
Some derivatives of 4-[4-(4-Methylphenyl)sulfonyl-1-piperazinyl]-2-thiophen-2-ylquinazoline have been synthesized and evaluated for their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities, demonstrating the compound's potential in various pharmacological applications (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).
Inhibition of PDGF Receptor Phosphorylation
This compound and its derivatives have also been investigated for their ability to inhibit platelet-derived growth factor receptor phosphorylation, which could have implications in the treatment of diseases like atherosclerosis (Matsuno et al., 2002).
properties
Product Name |
4-[4-(4-Methylphenyl)sulfonyl-1-piperazinyl]-2-thiophen-2-ylquinazoline |
---|---|
Molecular Formula |
C23H22N4O2S2 |
Molecular Weight |
450.6 g/mol |
IUPAC Name |
4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-2-thiophen-2-ylquinazoline |
InChI |
InChI=1S/C23H22N4O2S2/c1-17-8-10-18(11-9-17)31(28,29)27-14-12-26(13-15-27)23-19-5-2-3-6-20(19)24-22(25-23)21-7-4-16-30-21/h2-11,16H,12-15H2,1H3 |
InChI Key |
RGSRXYPOTJVNAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=NC4=CC=CC=C43)C5=CC=CS5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.